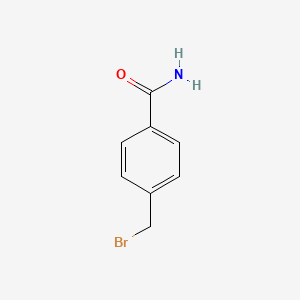

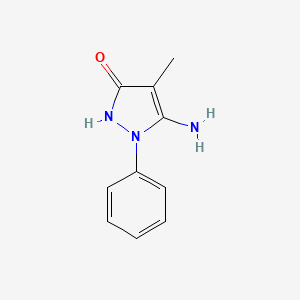

5-氨基-4-甲基-1-苯基-1,2-二氢吡唑-3-酮

货号 B1269887

CAS 编号:

934397-98-5

分子量: 189.21 g/mol

InChI 键: IUURCNSBVAESQR-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

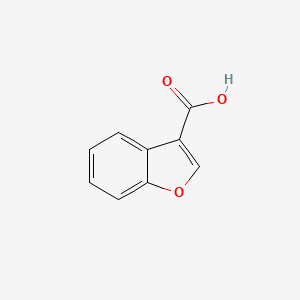

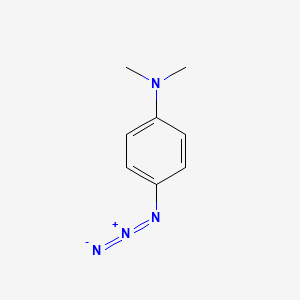

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one is an aminopyrazole derivative . It’s a part of a significant class of heterocyclic compounds found in many natural and synthetic products and medicinally active molecules . The molecular formula of this compound is C10H10N2O .

Synthesis Analysis

The synthesis of this compound involves the condensation of 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with 4-hydroxybenzaldhyde in alcoholic sodium hydroxide . This yields 4-(4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. Further treatment with acetylacetone, hydrazine hydrate, ethyl cyanoacetate, and ethyl acetoacetate gives pyranopyrazole .Chemical Reactions Analysis

This compound reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .科学研究应用

Detection of Reducing Carbohydrates

- Scientific Field : Analytical Chemistry

- Application Summary : This compound is used as a reagent for the detection of reducing carbohydrates by ESI/MALDI-MS . It improves the sensitivity of reducing mono- and oligo-saccharides for their subsequent determination using capillary zone electrophoresis .

- Methods of Application : The specific experimental procedures and technical details are not provided in the source .

- Results or Outcomes : The source does not provide specific results or outcomes .

Chemosensor for Metal Ions

- Scientific Field : Inorganic Chemistry

- Application Summary : A chemosensor synthesized by condensation reaction using “4-amino-1,2-dihydro-1,5-dimethyl-2-phenylpyrazol-3-one” and “2,5-dihydroxy actophenone” was used as the effective sensor of metal ion .

- Methods of Application : The chemosensor (C1) was synthesized by condensation reaction .

- Results or Outcomes : The source does not provide specific results or outcomes .

Synthesis of Bicyclic Nitrogen Heterocycles

- Scientific Field : Organic Chemistry

- Application Summary : Cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles has been extensively used for the preparation of bicyclic nitrogen heterocycles .

- Methods of Application : The specific experimental procedures and technical details are not provided in the source .

- Results or Outcomes : The source does not provide specific results or outcomes .

Organic and Medicinal Synthesis

- Scientific Field : Organic and Medicinal Chemistry

- Application Summary : 5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are used in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

- Methods of Application : The most common method for the synthesis of substituted 5-amino-pyrazoles involves the reaction of β-ketonitriles with hydrazines in various conditions .

- Results or Outcomes : The source does not provide specific results or outcomes .

Preparation of N ′- [4-formyl-3- (4-methylphenyl)-1-phenyl-1 H -pyrazol-5-yl]- N, N -dimethylimidoformamide

- Scientific Field : Organic Chemistry

- Application Summary : 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole may be used in the preparation of N ′- [4-formyl-3- (4-methylphenyl)-1-phenyl-1 H -pyrazol-5-yl]- N, N -dimethylimidoformamide .

- Methods of Application : The specific experimental procedures and technical details are not provided in the source .

- Results or Outcomes : The source does not provide specific results or outcomes .

Preparation of Bicyclic Nitrogen Heterocycles

- Scientific Field : Organic Chemistry

- Application Summary : Cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles has been extensively used for the preparation of bicyclic nitrogen heterocycles .

- Methods of Application : The specific experimental procedures and technical details are not provided in the source .

- Results or Outcomes : The source does not provide specific results or outcomes .

Antiviral Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Indole derivatives, which can be synthesized from 5-amino-pyrazoles, have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Methods of Application : The specific experimental procedures and technical details are not provided in the source .

- Results or Outcomes : The source does not provide specific results or outcomes .

Anti-inflammatory Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Indole derivatives, which can be synthesized from 5-amino-pyrazoles, have shown anti-inflammatory activity . For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for their anti-inflammatory activity .

- Methods of Application : The specific experimental procedures and technical details are not provided in the source .

- Results or Outcomes : The source does not provide specific results or outcomes .

Anticancer Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Indole derivatives, which can be synthesized from 5-amino-pyrazoles, have shown anticancer activity . For example, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide and other similar compounds are potent anticancer agents .

- Methods of Application : The specific experimental procedures and technical details are not provided in the source .

- Results or Outcomes : The source does not provide specific results or outcomes .

安全和危害

未来方向

属性

IUPAC Name |

3-amino-4-methyl-2-phenyl-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-9(11)13(12-10(7)14)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUURCNSBVAESQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(NC1=O)C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

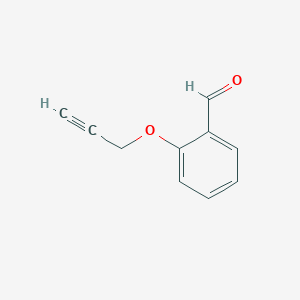

2-(2-Propynyloxy)benzenecarbaldehyde

29978-83-4

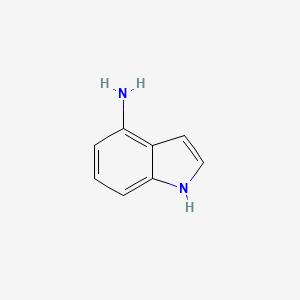

4-Aminoindole

5192-23-4

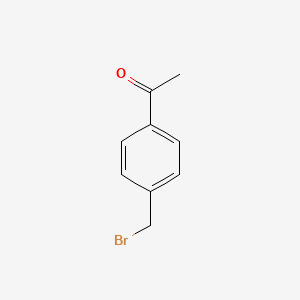

1-(4-(Bromomethyl)phenyl)ethanone

51229-51-7

1-Azido-4-dimethylaminobenzene

18523-44-9

![1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1269818.png)